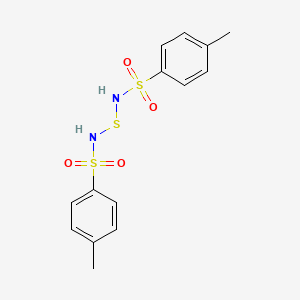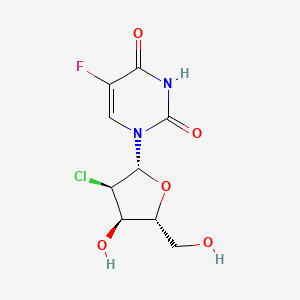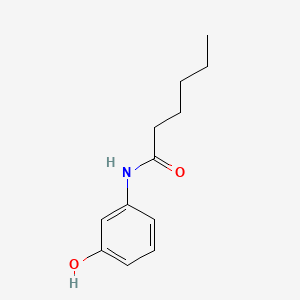
Hexananilide, 3'-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexananilide, 3’-hydroxy- is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxy group attached to the aromatic ring of an anilide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexananilide, 3’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with aniline in the presence of a base such as pyridine. The resulting hexananilide can then be hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to introduce the hydroxy group at the 3’ position .
Industrial Production Methods: Industrial production of Hexananilide, 3’-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexananilide, 3’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Hexananilide, 3’-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Hexananilide, 3’-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexananilide, 3’-hydroxy- can be compared with other similar compounds such as:
Hexanamide: Lacks the aromatic ring and hydroxy group, resulting in different chemical properties and reactivity.
Aniline: Contains an amino group instead of an amide group, leading to different applications and biological activity.
Eigenschaften
CAS-Nummer |
55791-90-7 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-(3-hydroxyphenyl)hexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-8-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15) |
InChI-Schlüssel |
RCZJWCZIRXWIOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


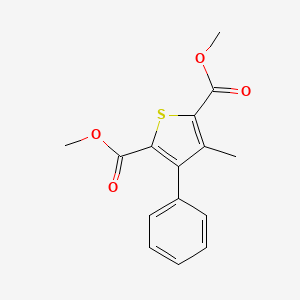
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
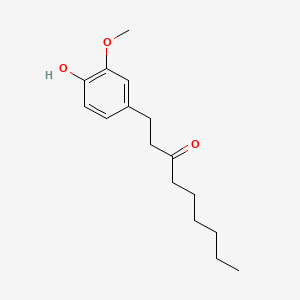
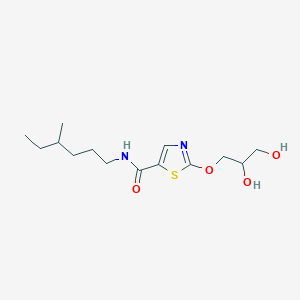
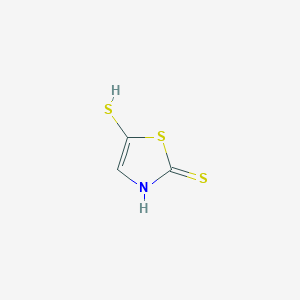
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
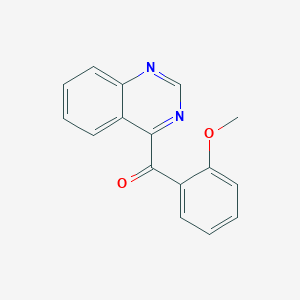


![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
